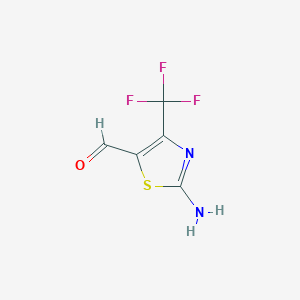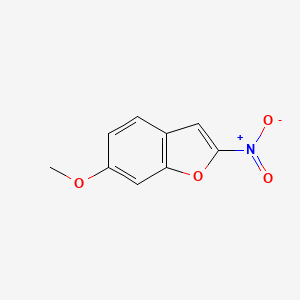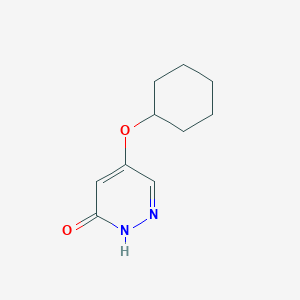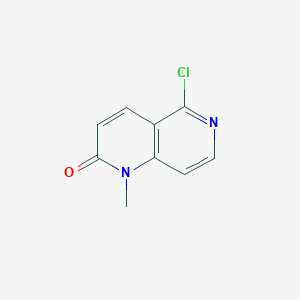
2-(Sec-butylthio)-4-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Sec-butylthio)-4-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a sec-butylthio group and a chlorine atom attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-butylthio)-4-chloropyridine typically involves the introduction of the sec-butylthio group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 4-chloropyridine with sec-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Sec-butylthio)-4-chloropyridine can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 2-(Sec-butylthio)pyridine
Substitution: Various substituted pyridines depending on the nucleophile used
Applications De Recherche Scientifique
2-(Sec-butylthio)-4-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(sec-butylthio)-4-chloropyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sec-butylthio group and the chlorine atom can interact with specific amino acid residues in the enzyme, leading to inhibition of its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Sec-butylthio)pyridine: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Chloropyridine:
2-(Butylthio)-4-chloropyridine: Similar structure but with a butylthio group instead of a sec-butylthio group, which can affect its steric and electronic properties.
Uniqueness
2-(Sec-butylthio)-4-chloropyridine is unique due to the presence of both the sec-butylthio group and the chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1346707-27-4 |
|---|---|
Formule moléculaire |
C9H12ClNS |
Poids moléculaire |
201.72 g/mol |
Nom IUPAC |
2-butan-2-ylsulfanyl-4-chloropyridine |
InChI |
InChI=1S/C9H12ClNS/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3 |
Clé InChI |
BPCPWCNIVHLVKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=NC=CC(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

